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FAQ: Rimocidin Negative Regulators

Here are answers to common questions about manipulating negative regulators to enhance rimocidin yield

in Streptomyces rimosus M527.

¢ Q1: Which negative regulators affect rimocidin biosynthesis in S. rimosus M527? Two primary
negative regulators have been identified: the global regulator NsdAsr and a TetR family transcriptional
repressor, TetR24 (RS24090) [1] [2]. Deletion of these genes has been shown to significantly increase

rimocidin production.

e Q2: What is the molecular mechanism of NsdAsr? NsdAsr negatively regulates rimocidin

biosynthesis through a dual mechanism [1] [3]:

o Precursor Limitation: It directly binds to the promoters of genes RS18275 and RS18290
(involved in fatty acid degradation), repressing their expression. This leads to decreased
intracellular levels of the essential precursor metabolites butyryl-CoA and malonyl-CoA.

o Global Translation Impact: It also binds to the promoter of rpoB, a gene encoding a vital RNA
polymerase subunit. This binding downregulates overall protein expression levels in the cell,
further limiting the resources for rimocidin biosynthesis.

e Q3: How does TetR24 (RS24090) affect production? TetR24 is a pathway-specific negative
regulator. It directly binds to the promoter regions of the rimocidin biosynthetic gene cluster (rim
genes), repressing their transcription. Deletion of the tetR24 gene results in a significant increase in the

transcription of rim genes and a consequent boost in rimocidin yield [2].
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e Q4: What are the expected outcomes from deleting these regulators? The table below summarizes

the quantitative data from deletion experiments.

Effect of Deletion (A) on
Regulator Gene Locus . . . Key Downstream Targets
Rimocidin Production

NsdAsr Information not Increased production compared to RS18275, RS18290 (fatty
specified in search wild-type [1] acid degradation), rpoB
results (transcription) [1]
TetR24 RS24090 ~2.9-fold higher production in Promoter of rimocidin
optimized medium; deletion mutant biosynthetic gene cluster
showed significant increase [2] (rim genes) [2]

Experimental Guide: Deletion & Analysis

For researchers looking to replicate these studies, here are the core methodologies.

Gene Deletion using CRISPR/Cas9

The following protocol is adapted from the study on TetR24, which used the pCRISPomyces-2 system [2].

e Step 1: sgRNA Design. Design a single-guide RNA (sgRNA) sequence that is complementary to the
target site within the negative regulator gene (e.g., nsdAsr or tetR24).

e Step 2: Plasmid Construction. Clone the sgRNA sequence into the pCRISPomyces-2 plasmid.
Incorporate ~1 kb homology arms flanking the target gene into the plasmid.

¢ Step 3: Conjugation. Introduce the constructed plasmid into E. coli ET12567/pUZ8002, and then
conjugate this donor strain with S. rimosus M527.

e Step 4: Mutant Screening. Select for apramycin-resistant exconjugants. Screen for successful gene
deletion via PCR and DNA sequencing.

Key Analytical Methods for Mechanism Study

These techniques are used to elucidate the regulatory mechanism.
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¢ Chromatin Immunoprecipitation Sequencing (ChIP-seq)

o Purpose: To identify genome-wide binding sites of a regulator (e.g., NsdAsr) [1].

o Protocol: Cross-link proteins to DNA in vivo — Lyse cells and shear DNA — Immunoprecipitate
the protein-DNA complex using a specific antibody against the regulator - Reverse cross-links
and purify DNA — Sequence the DNA to identify bound genomic regions [1].

¢ Electrophoretic Mobility Shift Assay (EMSA)

o Purpose: To validate direct binding of a regulator to a specific DNA sequence in vitro [1] [2].

o Protocol: Purify the recombinant regulator protein (e.g., TetR24). Incubate the protein with a
labeled DNA probe containing the suspected target promoter. Run the mixture on a non-
denaturing polyacrylamide gel. A shift in the probe's mobility indicates direct binding.

¢ Real-time Quantitative PCR (QRT-PCR)

o Purpose: To measure changes in the transcription levels of target genes (e.g., rim genes,
RS18275) in the deletion mutant versus the wild-type strain [2].

o Protocol: Extract total RNA from mycelia - Reverse transcribe RNA into cDNA — Amplify
cDNA using gene-specific primers and a fluorescent dye in a real-time PCR instrument.
Calculate expression changes using the 2”(-AACt) method.

Molecular Mechanism of NsdAsr

The diagram below visualizes the dual regulatory mechanism of the global regulator NsdAsr, as revealed by

integrated transcriptomic and ChIP-seq analyses [1].
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Troubleshooting Common Experimental Issues

¢ Low Deletion Efficiency in S. rimosus: Ensure healthy mycelial preparation for conjugation.
Optimize the timing and temperature for conjugation. Thoroughly screen a larger number of
exconjugants and verify deletion with multiple PCR primers.

¢ No Observed Phenotypic Change in Deletion Mutant: Verify the complete removal of the target
gene via sequencing. Check for potential genetic compensation or functional redundancy from other
regulators. Conduct fermentations under conditions known to induce rimocidin production.

e Weak or Inconsistent EMSA Results: Ensure the recombinant regulator protein is pure and properly
folded. Experiment with the protein-to-DNA ratio and include specific and non-specific competitor
DNA in your binding reactions to confirm binding specificity.
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Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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